molecular formula C19H17N3O2S2 B2817950 5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide CAS No. 897460-84-3

5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide

Cat. No. B2817950
CAS RN: 897460-84-3
M. Wt: 383.48
InChI Key: YAWQAKHCWWQSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17N3O2S2 and its molecular weight is 383.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of novel benzenesulfonamide derivatives, including those with oxadiazole moieties, has been extensively studied for their anticancer properties. For instance, compounds bearing 1,3,4-oxadiazole and benzenesulfonamide scaffolds have been evaluated for their in vitro anticancer activity against a range of cancer cell lines. These studies demonstrate that such compounds can exhibit significant antiproliferative activity, suggesting potential utility in cancer treatment (Brożewicz, Sławiński, 2012); (Szafrański, Sławiński, Tomorowicz, Kawiak, 2020).

Photodynamic Therapy Applications

The design and synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have been investigated for their application in photodynamic therapy, demonstrating high singlet oxygen quantum yields and suggesting potential for cancer treatment (Pişkin, Canpolat, Öztürk, 2020).

Antibacterial and Antimicrobial Applications

Compounds with oxadiazole and benzenesulfonamide structures have also been synthesized and evaluated for their antibacterial and antimicrobial activities. These compounds have shown effectiveness against various bacterial strains, indicating their potential in the development of new antimicrobial agents (Mohamed, Abdel-Wahab, Fahmy, 2020).

Matrix Metalloproteinase Inhibition

Research has highlighted the synthesis of oxadiazole, thiadiazole, and triazole derivatives as potential inhibitors of matrix metalloproteinases (MMPs), which are enzymes involved in tumor progression. These studies suggest the role of such compounds in inhibiting MMP activity, potentially offering therapeutic avenues for cancer treatment (Özdemir, Sever, Altıntop, Temel, Atlı, Baysal, Demirci, 2017).

Molecular Docking Studies

Molecular docking studies on tetrazole derivatives, including those with benzenesulfonamide moieties, have been conducted to understand their interaction within biological targets such as enzymes. These studies help in elucidating the potential biological activities of these compounds and guide the design of more effective therapeutic agents (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Wuest, 2015).

properties

IUPAC Name

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-24-15-6-4-13(5-7-15)17-11-22-14(12-26-19(22)21-17)9-18(23)20-10-16-3-2-8-25-16/h2-8,11-12H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWQAKHCWWQSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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